molecular formula C42H62O17 B12432653 Delta16-Adynerin gentiobioside

Delta16-Adynerin gentiobioside

Cat. No.: B12432653
M. Wt: 838.9 g/mol
InChI Key: DVFXEUYOOYUTOA-PKFYRQFDSA-N
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Description

Delta16-Adynerin gentiobioside is a trisaccharide glycoside isolated from the leaves of the oleander plant (Nerium oleander) . This compound is known for its complex structure and potential bioactive properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta16-Adynerin gentiobioside involves the glycosylation of adynerigenin with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the glycosylation process. Common catalysts used include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oleander leaves. The leaves are processed to isolate the glycoside using solvent extraction methods, followed by purification techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Delta16-Adynerin gentiobioside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the glycoside into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Delta16-Adynerin gentiobioside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Delta16-Adynerin gentiobioside involves its interaction with specific molecular targets and pathways. The compound is known to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1/nuclear factor-κB pathway, which plays a crucial role in regulating inflammation and oxidative stress . This pathway is involved in various cellular processes, including energy metabolism and immune response.

Comparison with Similar Compounds

Delta16-Adynerin gentiobioside is unique due to its specific glycosylation pattern and bioactive properties. Similar compounds include:

This compound stands out due to its unique trisaccharide structure and specific bioactive effects, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C42H62O17

Molecular Weight

838.9 g/mol

IUPAC Name

3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one

InChI

InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19?,21?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1

InChI Key

DVFXEUYOOYUTOA-PKFYRQFDSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O

Origin of Product

United States

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